![molecular formula C20H22N4O3S B2746914 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1903496-41-2](/img/structure/B2746914.png)
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone
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Description
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone, also known as Compound X, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Compound X has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Crystal Structure Analysis
The compound's crystal structure has been studied in detail. For instance, the crystal structure of nafimidone, a closely related compound, reveals a planar arrangement of naphthalene and imidazole rings, which contributes to the formation of centrosymmetric dimer clusters through hydrogen bonds. These structural insights are valuable for understanding the compound's physical properties and potential interactions in biological systems (Hempel et al., 2005).
Anticonvulsant Properties
The significance of the imidazole ring in the anticonvulsant activity of compounds like 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone has been a subject of research. Substituting the imidazole ring with various groups has helped to understand its role in anticonvulsant efficacy. This research contributes to the development of new anticonvulsant drugs (Çalış et al., 1988).
Anticancer Evaluation
Compounds with structural similarities to this compound have been evaluated for their anticancer properties. For instance, derivatives of 1,4‐Naphthoquinone, which include a phenylaminosulfanyl moiety, have shown potent cytotoxic activity against various human cancer cell lines, indicating potential applications in cancer therapy (Ravichandiran et al., 2019).
Antibacterial and Antifungal Applications
The compound's derivatives have been synthesized and evaluated for antibacterial and antifungal properties. This includes the synthesis of 2,4,5-trisubstituted-1H-imidazoles, which showed promising results against common bacterial and fungal pathogens, highlighting its potential in developing new antimicrobial agents (Sawant et al., 2011).
Diazo-Transfer Reagent
Imidazole-1-sulfonyl azide, a derivative, serves as a valuable reagent for diazo-transfer reactions, essential in synthetic organic chemistry. This compound enables the conversion of primary amines to azides, demonstrating its utility in chemical synthesis (Potter et al., 2016).
properties
IUPAC Name |
1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-20(13-17-7-3-6-16-5-1-2-8-18(16)17)23-9-4-10-24(12-11-23)28(26,27)19-14-21-15-22-19/h1-3,5-8,14-15H,4,9-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZFPAFLWMAKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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